3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine chemical structure and properties
3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine chemical structure and properties
An In-Depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine: Structure, Properties, and Therapeutic Potential
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a heterocyclic ring system of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] Derivatives of this core have demonstrated a diverse range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on a specific derivative, 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine, delving into its chemical structure, physicochemical properties, synthesis, and potential as a modulator of key biological pathways.
Chemical Identity and Structure
3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine is characterized by the fusion of a pyridine ring and an imidazole ring, with a methyl group on one of the imidazole nitrogens (N-3) and an amine group at the 2-position. The precise placement of the methyl group at the N-3 position is crucial for its three-dimensional conformation and subsequent interaction with biological targets.
Caption: Chemical structure of 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine.
Physicochemical Properties
A summary of the key computed and experimental properties for the parent compound, 3H-Imidazo[4,5-b]pyridin-2-amine, and related methylated structures is provided below. These properties are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value (3H-Imidazo[4,5-b]pyridin-2-amine) | Value (3-Methyl-3H-imidazo[4,5-b]pyridine) | Source |
| CAS Number | 132898-03-4 | 6688-61-5 | [4][5] |
| Molecular Formula | C₆H₆N₄ | C₇H₇N₃ | [4][5] |
| Molecular Weight | 134.14 g/mol | 133.15 g/mol | [4][5] |
| XLogP3 | 0.4 | N/A | [4] |
| Hydrogen Bond Donor Count | 3 | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [4] |
| Rotatable Bond Count | 0 | 0 | [4] |
| Topological Polar Surface Area | 67.6 Ų | N/A | [4] |
Synthesis and Characterization
The synthesis of 3-methyl-substituted imidazo[4,5-b]pyridines can be achieved through several routes. A common and effective method involves the N-methylation of a pre-formed imidazo[4,5-b]pyridine scaffold. This approach offers good control over the final product structure.
General Synthesis Workflow
The synthesis generally begins with the construction of the core imidazo[4,5-b]pyridine ring system, followed by functionalization. A representative pathway involves the condensation of a diaminopyridine with a suitable reagent to form the imidazole ring, followed by methylation.
Caption: General synthetic workflow for 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine.
Experimental Protocol: N-Methylation
This protocol is adapted from methodologies described for the synthesis of analogous N-methylated imidazo[4,5-b]pyridines.[6]
Objective: To synthesize 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine from 1H-Imidazo[4,5-b]pyridin-2-amine.
Materials:
-
1H-Imidazo[4,5-b]pyridin-2-amine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
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Methanol (MeOH)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1H-Imidazo[4,5-b]pyridin-2-amine (1 equivalent) in anhydrous DMF, add sodium hydride (NaH, ~2-5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Expert Insight: The use of a strong, non-nucleophilic base like NaH is crucial for deprotonating the imidazole nitrogen, making it susceptible to electrophilic attack. The excess of NaH ensures complete deprotonation.
-
-
Methylation: Stir the mixture at room temperature for 30 minutes. Then, add methyl iodide (1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Trustworthiness: A self-validating system involves checking for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the N-methylated product.
-
-
Work-up: Once the reaction is complete, quench the excess NaH by the slow addition of water or methanol at 0 °C. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of dichloromethane/methanol.
-
Expert Insight: The choice of eluent is critical for separating the desired N-3 isomer from other potential isomers (e.g., N-1 methylation) and unreacted starting material.
-
Characterization
The structure of the synthesized compound is confirmed using standard spectroscopic methods. For a related compound, 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, the following characteristic signals were observed:
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¹H NMR (DMSO-d₆): A sharp singlet for the methyl group (CH₃) protons typically appears around δ 3.9 ppm. Protons on the pyridine and any phenyl rings will appear in the aromatic region (δ 7.0-8.5 ppm).[6]
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¹³C NMR (DMSO-d₆): The methyl carbon (CH₃) signal is expected in the aliphatic region, around δ 31 ppm. The carbons of the heterocyclic core and any aromatic substituents will resonate in the δ 110-160 ppm range.[6]
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Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ would confirm the molecular weight of the compound.[6]
Biological Activity and Therapeutic Prospects
The imidazo[4,5-b]pyridine scaffold is a versatile platform for developing therapeutic agents. Derivatives have shown promise in several disease areas, particularly in oncology and virology.
Anticancer Activity
Many imidazo[4,5-b]pyridine derivatives exhibit potent antiproliferative activity against various human cancer cell lines.[3][6][7] The mechanisms of action are diverse and can include:
-
Kinase Inhibition: Certain derivatives have been designed as selective inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as mTOR and Bruton's tyrosine kinase (BTK).[8][9]
-
Tubulin Polymerization Inhibition: Some compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]
-
DNA Intercalation: The planar structure of the heterocyclic system allows some derivatives to intercalate into DNA, disrupting replication and transcription.[6]
A study on N-phenyl-imidazo[4,5-b]pyridin-2-amines demonstrated potent anti-proliferative effects and inhibition of Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[7]
Caption: Simplified pathway showing how CDK9 inhibition by imidazo[4,5-b]pyridine derivatives can promote apoptosis.
Antiviral Activity
Certain substituted imidazo[4,5-b]pyridines have demonstrated selective antiviral activity. For instance, a cyano-substituted derivative, 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, showed moderate but selective activity against the Respiratory Syncytial Virus (RSV).[6] This highlights the potential for this scaffold in the development of novel antiviral agents.
Summary of Biological Activities
| Compound Class/Derivative | Biological Activity | Target/Mechanism | Quantitative Data (Example) | Reference |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | Anticancer (Colon, Breast) | CDK9 Inhibition | IC₅₀ values in low micromolar range | [7] |
| 4-(Imidazo[4,5-b]pyridin-2-yl)benzonitriles | Antiproliferative (Colon Carcinoma) | Not specified | IC₅₀ ~0.4 µM | [6] |
| 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | Antiviral (RSV) | Not specified | EC₅₀ = 58 µM | [6] |
| Various 3H-imidazo[4,5-b]pyridines | Anticancer (Breast, Ovarian) | mTOR Inhibition | IC₅₀ values in nanomolar range | [9] |
| Imidazo[4,5-b]pyridine Derivatives | Neuropathic Pain | BET Inhibition | - | [10] |
Safety and Handling
As with any laboratory chemical, 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine and its precursors should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion and Future Perspectives
3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine belongs to a class of compounds with immense therapeutic potential. The imidazo[4,5-b]pyridine scaffold serves as a robust foundation for the design of potent and selective modulators of various biological targets. The demonstrated anticancer and antiviral activities of its analogs underscore the importance of this chemical family in modern drug discovery.
Future research should focus on the systematic exploration of the structure-activity relationship (SAR) of 2-amino-3-methyl-imidazo[4,5-b]pyridines. By synthesizing and screening a library of related compounds, it may be possible to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Further investigation into their precise mechanisms of action will be crucial for advancing these promising molecules from laboratory curiosities to clinical candidates.
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